molecular formula C19H24N4OS B4144396 3'-methyl-3-propylsulfanylspiro[7H-[1,2,4]triazino[5,6-d][3,1]benzoxazepine-6,1'-cyclohexane]

3'-methyl-3-propylsulfanylspiro[7H-[1,2,4]triazino[5,6-d][3,1]benzoxazepine-6,1'-cyclohexane]

Cat. No.: B4144396
M. Wt: 356.5 g/mol
InChI Key: LRFBDTDMGAHIHR-UHFFFAOYSA-N
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Description

3-methyl-3’-(propylthio)-7’H-spiro[cyclohexane-1,6’-[1,2,4]triazino[5,6-d][3,1]benzoxazepine] is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features a triazino-benzoxazepine core, which is known for its potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 3-methyl-3’-(propylthio)-7’H-spiro[cyclohexane-1,6’-[1,2,4]triazino[5,6-d][3,1]benzoxazepine] involves multiple steps, starting with the preparation of the triazino-benzoxazepine core. This can be achieved through the condensation of appropriate starting materials under specific reaction conditions. For example, the reaction of 5H-[1,2,4]triazino[5,6-b]indole-3-thiol with propargyl bromide in a NaOH-H2O-DMSO superbase medium can yield the desired core structure . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

3-methyl-3’-(propylthio)-7’H-spiro[cyclohexane-1,6’-[1,2,4]triazino[5,6-d][3,1]benzoxazepine] can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or other reduced forms.

Scientific Research Applications

This compound has significant potential in scientific research, particularly in the fields of chemistry, biology, and medicine. Its unique structure allows it to interact with various biological targets, making it a valuable candidate for drug discovery and development. Research has shown that derivatives of the triazino-benzoxazepine core exhibit potent antimalarial, antidepressant, and antileishmanial activities . Additionally, these compounds can act as DNA intercalating agents with antiviral and cytotoxic properties, further expanding their applications in medicinal chemistry .

Mechanism of Action

The mechanism of action of 3-methyl-3’-(propylthio)-7’H-spiro[cyclohexane-1,6’-[1,2,4]triazino[5,6-d][3,1]benzoxazepine] involves its interaction with specific molecular targets and pathways. For example, compounds with similar structures have been shown to bind to iron ions, thereby inhibiting iron-dependent enzymes and processes in cancer cells . This can lead to the induction of apoptosis and cell cycle arrest, making these compounds effective anticancer agents. The exact molecular targets and pathways involved may vary depending on the specific biological context and the presence of other interacting molecules.

Comparison with Similar Compounds

3-methyl-3’-(propylthio)-7’H-spiro[cyclohexane-1,6’-[1,2,4]triazino[5,6-d][3,1]benzoxazepine] can be compared to other similar compounds, such as 5H-[1,2,4]triazino[5,6-b]indole derivatives and indolo[2,3-b]quinoxalines . These compounds share a similar triazino core structure but differ in their substituents and overall molecular architecture. The unique spiro linkage in 3-methyl-3’-(propylthio)-7’H-spiro[cyclohexane-1,6’-[1,2,4]triazino[5,6-d][3,1]benzoxazepine] sets it apart from these related compounds, potentially leading to distinct biological activities and applications.

Properties

IUPAC Name

3'-methyl-3-propylsulfanylspiro[7H-[1,2,4]triazino[5,6-d][3,1]benzoxazepine-6,1'-cyclohexane]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4OS/c1-3-11-25-18-20-17-16(22-23-18)14-8-4-5-9-15(14)21-19(24-17)10-6-7-13(2)12-19/h4-5,8-9,13,21H,3,6-7,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRFBDTDMGAHIHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC2=C(C3=CC=CC=C3NC4(O2)CCCC(C4)C)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3'-methyl-3-propylsulfanylspiro[7H-[1,2,4]triazino[5,6-d][3,1]benzoxazepine-6,1'-cyclohexane]
Reactant of Route 2
3'-methyl-3-propylsulfanylspiro[7H-[1,2,4]triazino[5,6-d][3,1]benzoxazepine-6,1'-cyclohexane]
Reactant of Route 3
3'-methyl-3-propylsulfanylspiro[7H-[1,2,4]triazino[5,6-d][3,1]benzoxazepine-6,1'-cyclohexane]
Reactant of Route 4
Reactant of Route 4
3'-methyl-3-propylsulfanylspiro[7H-[1,2,4]triazino[5,6-d][3,1]benzoxazepine-6,1'-cyclohexane]
Reactant of Route 5
3'-methyl-3-propylsulfanylspiro[7H-[1,2,4]triazino[5,6-d][3,1]benzoxazepine-6,1'-cyclohexane]
Reactant of Route 6
3'-methyl-3-propylsulfanylspiro[7H-[1,2,4]triazino[5,6-d][3,1]benzoxazepine-6,1'-cyclohexane]

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